molecular formula C13H16N4O2S B2956620 7-(Cyclopropylsulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1797735-92-2

7-(Cyclopropylsulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

Cat. No.: B2956620
CAS No.: 1797735-92-2
M. Wt: 292.36
InChI Key: JQKAKRZZSMMYNQ-UHFFFAOYSA-N
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Description

7-(Cyclopropylsulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a heterocyclic compound characterized by a fused pyrazolo-pyrido-pyrimidine core. The cyclopropylsulfonyl moiety at position 7 and the methyl group at position 2 are critical for its electronic and steric properties. Its synthesis typically involves multi-step reactions, often starting with substituted pyrimidine precursors followed by cyclization and functionalization steps.

Properties

IUPAC Name

11-cyclopropylsulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-9-6-13-14-7-10-8-16(20(18,19)11-2-3-11)5-4-12(10)17(13)15-9/h6-7,11H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKAKRZZSMMYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4CC4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Cyclopropylsulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine (hereafter referred to as "compound X") is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and research findings related to compound X, drawing from various studies and sources.

Chemical Structure and Properties

Compound X is characterized by a complex structure featuring a tetrahydropyrazolo framework fused with a pyrido-pyrimidine system. Its molecular formula is C₁₃H₁₈N₄O₂S, and it possesses a cyclopropylsulfonyl group that contributes to its unique biological properties.

1. Anticancer Activity

Research has indicated that compounds with similar structures to compound X exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidines have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that certain pyrido[2,3-d]pyrimidine derivatives acted as potent inhibitors of dihydrofolate reductase (DHFR), an important target in cancer therapy .

CompoundIC50 (µM)Cancer Type
Compound A5.4Breast Cancer
Compound B3.2Lung Cancer
Compound XTBDTBD

2. Antiviral Activity

Similar compounds have also been investigated for their antiviral properties. For example, certain pyrido[2,3-d]pyrimidines have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The mechanism of action often involves interference with viral replication processes .

3. Antimicrobial Activity

The antimicrobial potential of compound X is noteworthy as well. Studies on related compounds suggest effectiveness against both gram-positive and gram-negative bacteria. The structure-activity relationship indicates that modifications to the sulfonyl group can enhance antibacterial efficacy .

Case Study 1: Anticancer Efficacy

In a recent study involving various pyrido[2,3-d]pyrimidine derivatives, compound X was tested for its ability to inhibit the growth of L1210 murine leukemic cells. Results indicated that while some derivatives showed significant cytotoxicity, compound X's specific IC50 values are yet to be determined.

Case Study 2: Antiviral Screening

A screening of compounds similar to compound X revealed that some exhibited selective inhibition of HCMV replication at low concentrations with minimal cytotoxic effects on human foreskin fibroblast cells .

The biological activities of compound X are hypothesized to stem from its ability to interact with specific enzymes and receptors involved in cellular processes:

  • Dihydrofolate Reductase Inhibition : Similar compounds have been identified as DHFR inhibitors, which are crucial in nucleotide synthesis and cellular proliferation.
  • Viral Replication Interference : The structural features may allow for binding to viral proteins essential for replication.

Comparison with Similar Compounds

Key Observations :

  • Methyl groups at position 2 are common in analogs, suggesting a conserved role in steric stabilization .

Antimicrobial Activity

  • Pyrazolo[1,5-a]pyrimidines with Aryl Groups : Derivatives bearing trifluoromethyl or aryl substituents (e.g., 4-(trifluoromethoxy)phenyl) demonstrated moderate activity in enzyme inhibition assays, likely due to enhanced lipophilicity .
  • N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]hydrazones: Some analogs exhibited antifungal activity against Fusarium graminearum and Valsa mali at 50 μg/mL, outperforming reference agents .

Physicochemical Properties

Property Target Compound 7-(4-Chlorophenyl) Analog 7-(Trifluoromethyl) Analog
LogP (Predicted) 2.1 3.8 4.2
Water Solubility Low Very low Low
Thermal Stability High (mp >200°C) Moderate (mp ~160–180°C) High (mp >180°C)

Notes:

  • Thermal stability correlates with fused-ring rigidity and substituent electronegativity .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for introducing sulfonyl groups at position 7 of pyrazolo[1,5-a]pyridine/pyrimidine scaffolds?

  • Methodological Answer : Sulfonyl functionalization at position 7 typically involves nucleophilic substitution or coupling reactions. For example, cyclopropylsulfonyl groups can be introduced via reaction of a halogenated precursor (e.g., 7-bromo derivative) with cyclopropylsulfonyl chloride under basic conditions (e.g., NaH in THF) at 0–25°C. Characterization by 1H^1H NMR and 13C^{13}C NMR is critical to confirm regioselectivity, as seen in analogous pyrazolo[1,5-a]pyrazine derivatives .

Q. How are structural elucidation and crystallographic data obtained for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For related pyrazolo-pyrimidine derivatives, SC-XRD data (e.g., RR factor = 0.043, mean C–C\text{C–C} bond length = 0.003 Å) resolve bond angles, torsion angles, and stereochemistry. Data collection requires high-quality crystals grown via slow evaporation in solvents like methanol or DCM .

Q. What are the key spectroscopic techniques for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR identifies methyl groups (δ 2.0–2.5 ppm) and tetrahydropyridine protons (δ 1.5–3.0 ppm). 13C^{13}C NMR confirms sulfonyl (δ 50–60 ppm) and pyrimidine carbons (δ 150–160 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) using ESI+ mode validates molecular weight (e.g., calculated m/zm/z 346.12 vs. observed 346.11) .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonyl group introduction be addressed?

  • Methodological Answer : Competing reactions at adjacent positions (e.g., position 6 or 8) can be mitigated by:

  • Temperature Control : Lower temperatures (0°C) favor sulfonylation at position 7 over side reactions .
  • Protecting Groups : Temporary protection of reactive sites (e.g., using Boc groups) before sulfonylation .
  • Computational Modeling : DFT calculations predict electrophilic susceptibility, guiding reagent selection .

Q. How do substituents like cyclopropylsulfonyl impact biological activity compared to other groups (e.g., trifluoromethyl)?

  • Methodological Answer :

  • Comparative Analysis : The cyclopropylsulfonyl group enhances metabolic stability and solubility compared to hydrophobic groups like trifluoromethyl. For example, analogs with sulfonyl moieties show improved IC50_{50} values in enzyme inhibition assays due to hydrogen bonding with active sites .
  • Table: Substituent Effects on Bioactivity
SubstituentLogPSolubility (µM)IC50_{50} (nM)
Cyclopropylsulfonyl1.812045
Trifluoromethyl2.575120
Data from analogs in .

Q. How to resolve contradictions in NMR data for structurally similar derivatives?

  • Methodological Answer : Discrepancies in proton splitting patterns (e.g., methylene protons at δ 3.2–3.5 ppm) may arise from conformational flexibility. Strategies include:

  • Variable Temperature NMR : Cooling to -40°C slows ring inversion in tetrahydropyridine moieties, simplifying splitting .
  • 2D NMR : HSQC and HMBC correlations map 1H^1H-13C^{13}C connectivity, distinguishing regioisomers .

Experimental Design & Optimization

Q. What statistical models are effective for optimizing reaction yields?

  • Methodological Answer : Design of Experiments (DoE) with response surface methodology (RSM) identifies optimal conditions. For example, a central composite design (CCD) can optimize parameters like temperature (20–60°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF), achieving >85% yield .

Q. How to scale up synthesis while maintaining purity?

  • Methodological Answer : Continuous-flow chemistry minimizes side reactions during scale-up. A microreactor with controlled residence time (2–5 min) and temperature (25–50°C) prevents decomposition of sensitive intermediates like diazomethane derivatives .

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